N-(3,4-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isochromenes, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylphenylamine with an appropriate isochromene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or phenyl positions, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: NaH, LDA, aprotic solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. Isochromene derivatives have shown promise in various biological assays, including antimicrobial, anti-inflammatory, and anticancer activities.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. Research is ongoing to explore their efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(3,4-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-5-carboxamide
- N-(3,4-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-7-carboxamide
- N-(3,4-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-8-carboxamide
Uniqueness
Compared to similar compounds, N-(3,4-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide stands out due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H21NO3 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C24H21NO3/c1-15-8-10-20(12-16(15)2)25-23(26)18-9-11-21-19(13-18)14-22(28-24(21)27)17-6-4-3-5-7-17/h3-13,22H,14H2,1-2H3,(H,25,26) |
InChI Key |
SXVZHJSVEHOZQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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